molecular formula C3BiF9O9S3 B15080809 Trifluoromethanesulfonic acid bis(trifluoromethylsulfonyloxy)bismuthino ester

Trifluoromethanesulfonic acid bis(trifluoromethylsulfonyloxy)bismuthino ester

Cat. No.: B15080809
M. Wt: 656.2 g/mol
InChI Key: NYENCOMLZDQKNH-UHFFFAOYSA-K
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Preparation Methods

Bismuth(III) trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with bismuth(III) trifluoroacetate . The reaction typically involves mixing the reactants in an appropriate solvent and allowing the reaction to proceed under controlled conditions. The product is then purified through crystallization or other suitable methods.

Mechanism of Action

As a Lewis acid, bismuth(III) trifluoromethanesulfonate functions by accepting electron pairs from donor molecules, thereby facilitating various chemical reactions. Its high reactivity is attributed to the strong electron-withdrawing effect of the trifluoromethanesulfonate groups, which enhances its ability to activate substrates for nucleophilic attack .

Comparison with Similar Compounds

Bismuth(III) trifluoromethanesulfonate is unique due to its high catalytic activity and eco-friendly nature. Similar compounds include:

Bismuth(III) trifluoromethanesulfonate stands out due to its balance of high reactivity, cost-effectiveness, and environmental friendliness.

Properties

Molecular Formula

C3BiF9O9S3

Molecular Weight

656.2 g/mol

IUPAC Name

bis(trifluoromethylsulfonyloxy)bismuthanyl trifluoromethanesulfonate

InChI

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3

InChI Key

NYENCOMLZDQKNH-UHFFFAOYSA-K

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O[Bi](OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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